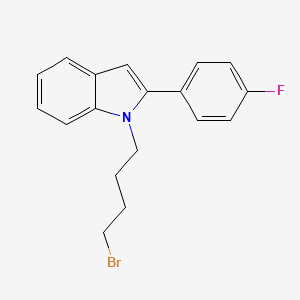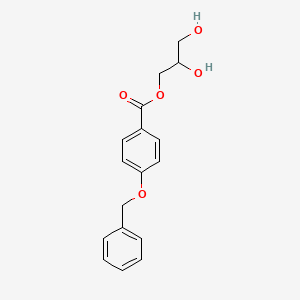![molecular formula C16H34N2O3Sn B14179830 N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide CAS No. 850582-02-4](/img/structure/B14179830.png)
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
The synthesis of N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide typically involves the reaction of bis(tributyltin) oxide with ω-haloalkyl isocyanate. This reaction proceeds through the formation of an adduct, which then undergoes cyclization and coupling reactions to yield the desired product . The reaction conditions often include the use of hexamethylphosphoramide (HMPA) to enhance the reactivity of the tin-heteroatom bond by coordination .
Chemical Reactions Analysis
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include alkyl halides, which facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and other medicinal applications.
Industrial Applications: It can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide involves the coordination of the tin atom with other molecules. This coordination enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide can be compared with other organotin compounds, such as N-tributylstannyl-2-oxazolidinone and tetrahydro-2H-1,3-oxazin-2-one These compounds share similar structural features but differ in their reactivity and applications
Properties
CAS No. |
850582-02-4 |
|---|---|
Molecular Formula |
C16H34N2O3Sn |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
tributylstannyl 2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C4H8N2O3.3C4H9.Sn/c5-1-3(7)6-2-4(8)9;3*1-3-4-2;/h1-2,5H2,(H,6,7)(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
XGOPQENWWFWUCN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
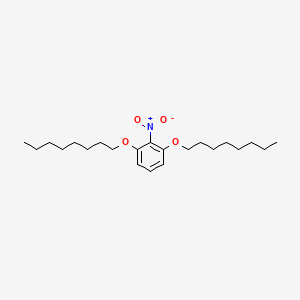
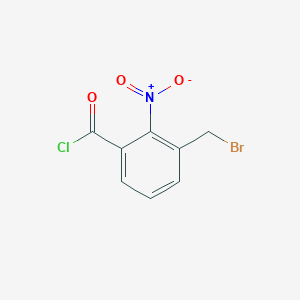
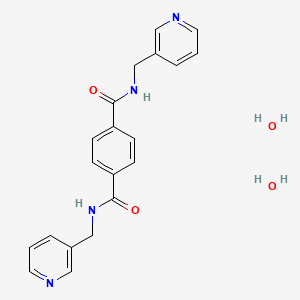
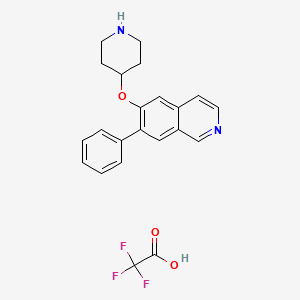
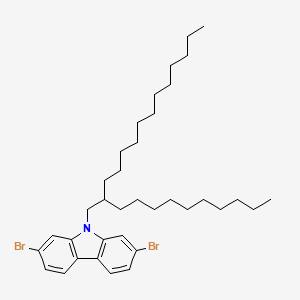
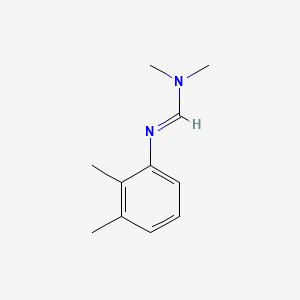
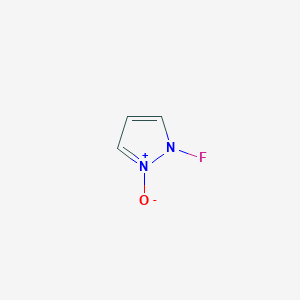
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

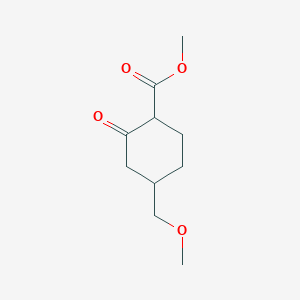
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
